![molecular formula C17H20ClNO B259378 N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine, commonly known as BPC-157, is a synthetic peptide consisting of 15 amino acids. It is a promising peptide with potential therapeutic applications in the field of regenerative medicine. BPC-157 has been shown to have a variety of beneficial effects on the body, including promoting tissue repair, reducing inflammation, and improving wound healing. In

作用机制

The exact mechanism of action of BPC-157 is not fully understood. However, it is believed that BPC-157 exerts its therapeutic effects by interacting with growth factors and cytokines, which are signaling molecules that play a key role in tissue repair and inflammation. BPC-157 has been shown to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. BPC-157 also appears to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

Biochemical and Physiological Effects:

BPC-157 has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, BPC-157 has been shown to promote tissue repair and reduce inflammation in a variety of tissues, including the gastrointestinal tract, skin, and musculoskeletal system. BPC-157 has also been shown to improve wound healing and enhance angiogenesis, the process by which new blood vessels are formed. Additionally, BPC-157 has been shown to have neuroprotective effects, by reducing oxidative stress and promoting the survival of neurons.

实验室实验的优点和局限性

One of the main advantages of BPC-157 is its potential therapeutic applications in the field of regenerative medicine. BPC-157 has been shown to have a variety of beneficial effects on the body, including promoting tissue repair, reducing inflammation, and improving wound healing. Additionally, BPC-157 appears to be well-tolerated and has a low risk of side effects. However, there are some limitations to using BPC-157 in lab experiments. For example, the exact mechanism of action of BPC-157 is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration route for BPC-157.

未来方向

There are several future directions for research on BPC-157. One area of interest is the use of BPC-157 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPC-157 has been shown to have neuroprotective effects, and may be able to slow or even reverse the progression of these diseases. Another area of interest is the use of BPC-157 in the treatment of chronic pain. BPC-157 has been shown to have analgesic effects, and may be able to provide relief for patients with chronic pain conditions. Additionally, more research is needed to determine the optimal dosage and administration route for BPC-157, as well as its long-term safety and efficacy.

合成方法

BPC-157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS). The peptide is assembled one amino acid at a time, using a resin-bound peptide chain as a starting point. The amino acids are coupled to the resin-bound peptide chain using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (HOSu). After each coupling step, the peptide is deprotected using a suitable reagent, such as trifluoroacetic acid (TFA), to remove the protecting group from the newly added amino acid. This process is repeated until the desired peptide sequence is obtained.

科学研究应用

BPC-157 has been extensively studied for its therapeutic potential in a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and bone fractures. In animal studies, BPC-157 has been shown to promote tissue repair and reduce inflammation in a variety of tissues, including the gastrointestinal tract, skin, and musculoskeletal system. BPC-157 has also been shown to improve wound healing and enhance angiogenesis, the process by which new blood vessels are formed.

属性

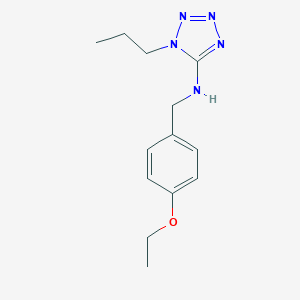

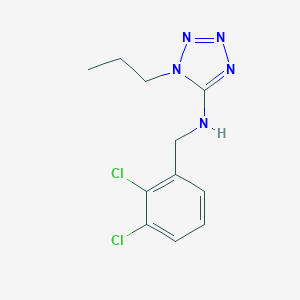

产品名称 |

N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine |

|---|---|

分子式 |

C17H20ClNO |

分子量 |

289.8 g/mol |

IUPAC 名称 |

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]propan-1-amine |

InChI |

InChI=1S/C17H20ClNO/c1-2-11-19-12-14-7-9-16(10-8-14)20-13-15-5-3-4-6-17(15)18/h3-10,19H,2,11-13H2,1H3 |

InChI 键 |

MWYSPOSBIRGUGE-UHFFFAOYSA-N |

SMILES |

CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |

规范 SMILES |

CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)

![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)